molecular formula C5H12N2O2S B14864599 3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide

3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B14864599
M. Wt: 164.23 g/mol
InChI Key: UBCCTBNQLVQLRI-UHFFFAOYSA-N
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Description

3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound with the molecular formula C5H12N2O2S. It belongs to the class of thiadiazolidines, which are characterized by a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with sulfur dioxide and a suitable nitrogen source. One common method is the cyclization of isopropylamine with sulfur dioxide and hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiadiazolidine derivatives .

Scientific Research Applications

3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The sulfur and nitrogen atoms in the ring play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

3-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C5H12N2O2S/c1-4(2)5-3-6-10(8,9)7-5/h4-7H,3H2,1-2H3

InChI Key

UBCCTBNQLVQLRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNS(=O)(=O)N1

Origin of Product

United States

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